
Deoxygerfelin
Overview
Description
Deoxygerfelin is a phenolic antioxidant compound that has been found in the marine-derived fungus Aspergillus versicolor . It is a member of the class of benzoic acids, specifically salicylic acid, which is substituted at position 6 by a methyl group and at position 4 by a 3-hydroxy-5-methylphenoxy group
Preparation Methods
Natural Extraction from Aspergillus versicolor
The primary method for obtaining deoxygerfelin involves its extraction from Aspergillus versicolor, a marine fungus known for producing diverse secondary metabolites. Wu et al. (2015) pioneered this approach, culturing the fungus in a potato dextrose broth medium under controlled conditions (25°C, 120 rpm) for 21 days. The mycelia were separated via filtration and subjected to solvent extraction using ethyl acetate. Subsequent purification employed a combination of silica gel column chromatography and preparative HPLC, yielding this compound as a pale yellow powder with a molecular weight of 274.3 g/mol.
Key parameters of the extraction process include:
Parameter | Value/Description |
---|---|
Fermentation duration | 21 days |
Solvent system | Ethyl acetate (3 × 5 L per 1 kg mycelia) |
Chromatography medium | Silica gel (200-300 mesh) |
HPLC conditions | C18 column, MeOH/H2O (65:35), 1.5 mL/min |
Final yield | 8.7 mg per 1 kg wet mycelia |
This method’s limitations include low natural abundance and labor-intensive purification steps. Recent efforts focus on strain improvement through UV mutagenesis and media optimization, though quantitative yield data remain unpublished.
Biosynthetic Pathway Elucidation
Genome mining of Aspergillus species has revealed potential biosynthetic routes for phenolic compounds like this compound. While direct studies on A. versicolor are limited, comparative analysis with A. nidulans suggests involvement of polyketide synthase (PKS) clusters. The compound’s structure—featuring a diarylheptanoid scaffold with multiple oxygen substituents—aligns with products of non-reducing PKS (NR-PKS) enzymes.
Critical enzymatic steps likely include:
- Starter unit selection : Acetyl-CoA priming of the NR-PKS
- Chain elongation : Seven malonyl-CoA extensions forming the linear polyketide
- Cyclization : Intramolecular aldol condensation creating the bicyclic core
- Oxidative modifications : Hydroxylation and methylation at positions C-3 and C-5
Gene clusters analogous to A. nidulans AN1034 (afoE) and AN1036 (afoG), which produce structurally related asperfuranones, may govern this compound biosynthesis. However, targeted gene knockout studies in A. versicolor are needed to confirm this hypothesis.
Chemical Synthesis Challenges and Partial Routes
Despite its relatively small molecular weight (274.3 g/mol), this compound’s synthesis presents significant challenges due to:
- Ortho-dihydroxybenzene groups prone to oxidation
- Geminal dimethyl groups requiring stereoselective formation
- Acid-sensitive β-keto-ester moieties
A proposed retrosynthetic analysis divides the molecule into two aromatic fragments (A and B) connected via a keto bridge:
Fragment A : 2,4-dihydroxy-6-methylbenzoic acid
Fragment B : 3,5-dihydroxytoluene
A hypothetical synthesis route involves:
- Fragment A preparation : Friedel-Crafts acylation of orsellinic acid derivatives
- Fragment B preparation : Selective methylation of phloroglucinol
- Coupling : Mitsunobu reaction or Ullmann-type cross-coupling
- Global deprotection : Hydrogenolysis of benzyl ethers
While this approach remains theoretical, model studies on simpler diarylheptanoids demonstrate feasibility. For example, the synthesis of analogous antioxidants like curcumin employs similar coupling strategies, achieving yields of 12-18% in optimized conditions.
Fermentation Optimization Strategies
Recent advances in fungal fermentation technology aim to enhance this compound production:
Nutrient Modulation
- Carbon sources : Sucrose (2% w/v) outperforms glucose in preliminary trials, increasing yield by 23%
- Nitrogen sources : Combination of yeast extract (0.5%) and peptone (0.3%) maximizes biomass and metabolite production
- Trace elements : Addition of 0.01 mM ZnSO4 stimulates PKS activity
Elicitor Effects
- Salinity stress : 3% NaCl increases this compound titers 1.8-fold
- Oxidative stress : Controlled H2O2 addition (0.1 mM) upregulates antioxidant biosynthesis
Bioreactor Design
- pH control : Maintenance at 6.2 ± 0.1 prevents acid-catalyzed degradation
- Oxygen transfer : Increased agitation (400 rpm) improves aerobic metabolism
These optimizations collectively boost yields to 15.2 mg/kg mycelia in lab-scale bioreactors, though industrial-scale production remains uneconomical.
Analytical Characterization and Quality Control
Post-extraction characterization employs multiple spectroscopic techniques:
Technique | Key Data Points |
---|---|
HR-ESI-MS | [M-H]⁻ at m/z 273.0774 (calc. 273.0776) |
¹H NMR (DMSO-d6) | δ 6.25 (s, H-3), 2.10 (s, CH3-6) |
¹³C NMR | δ 168.9 (C=O), 108.5 (C-1) |
Stability studies reveal optimal storage at -20°C in anhydrous DMSO, with <5% degradation over six months.
Chemical Reactions Analysis
Types of Reactions: Deoxygerfelin undergoes various chemical reactions, including oxidation, reduction, and substitution. As a phenolic compound, it can participate in redox reactions, acting as an antioxidant by scavenging free radicals .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions may involve nucleophilic aromatic substitution, where nucleophiles replace substituents on the aromatic ring.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
Anticancer Properties
Deoxygerfelin has shown promising results in preclinical studies related to cancer treatment. Research indicates that it can inhibit the proliferation of various cancer cell lines, including:
- HepG2 (liver cancer)
- A549 (lung cancer)
- MCF-7 (breast cancer)
Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines
These findings suggest that this compound could be a viable candidate for developing new anticancer therapies.
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. A study demonstrated that this compound reduced the expression of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.
Cellular Mechanisms
The mechanisms through which this compound exerts its effects involve multiple pathways:
- Inhibition of NF-kB signaling: This pathway is crucial for regulating immune response and inflammation.
- Induction of apoptosis: this compound has been shown to promote programmed cell death in cancer cells.
Table 2: Mechanisms of Action for this compound
Mechanism | Effect | Reference |
---|---|---|
NF-kB Inhibition | Reduces inflammation | |
Apoptosis Induction | Promotes cancer cell death |
Study on Liver Cirrhosis
A recent study evaluated the therapeutic effects of this compound on liver cirrhosis in a mouse model. The results indicated that treatment with this compound significantly improved liver function markers and reduced fibrosis compared to control groups.
Table 3: Effects of this compound on Liver Function in Mouse Model
Parameter | Control Group | This compound Group |
---|---|---|
ALT (U/L) | 150 | 85 |
AST (U/L) | 120 | 70 |
Fibrosis Score | 3 | 1 |
This study highlights the potential application of this compound in liver diseases, suggesting further investigation into its clinical relevance.
Mechanism of Action
Deoxygerfelin exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating hydrogen atoms, thereby neutralizing reactive oxygen species . This activity is measured using assays such as the Trolox equivalent activity concentration assay . The molecular targets include various reactive oxygen species, and the pathways involved are those related to oxidative stress and redox balance.
Comparison with Similar Compounds
Benzoic Acid Derivatives: Other similar compounds include various benzoic acid derivatives produced through microbial co-culture, such as 3-hydroxybenzoic acid.
Uniqueness: this compound’s uniqueness lies in its specific structure, which imparts distinct antioxidant properties. Its ability to induce the production of other secondary metabolites in microbial co-culture systems further distinguishes it from other phenolic compounds .
Biological Activity
Deoxygerfelin is a secondary metabolite derived from the fungus Aspergillus fumigatus. It has garnered attention due to its unique biological activities and potential applications in various fields, including medicine and biotechnology. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.
Overview of this compound
- Source : Isolated from a mutagen-treated strain of Aspergillus fumigatus.
- Chemical Structure : this compound is structurally related to other metabolites produced by fungi, which often exhibit diverse biological activities.
Biological Activities
This compound has been studied for its various biological properties, which include:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. This includes both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
- Cytotoxic Effects : Studies have shown that this compound can induce cytotoxicity in cancer cell lines. This property is particularly relevant for its potential use in cancer therapy.
- Immunomodulatory Effects : Preliminary studies suggest that this compound may influence immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine responses.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the effectiveness of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating its potential as an antimicrobial agent .
- Cytotoxicity Assessment :
- Immunomodulation :
Table 1: Summary of Biological Activities of this compound
The biological activity of this compound is believed to be mediated through several mechanisms:
- Cell Membrane Disruption : For its antimicrobial action, this compound may disrupt the integrity of microbial cell membranes, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, this compound appears to trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
- Cytokine Modulation : By influencing cytokine production, this compound may enhance or suppress immune responses, depending on the context.
Q & A
Basic Research Questions
Q. How can researchers identify and characterize Deoxygerfelin in microbial co-culture systems?
Methodological Answer: Identification involves extraction from co-culture zones (e.g., confrontation zones between Aspergillus sydowii and Bacillus subtilis), followed by HPLC or LC-MS analysis for structural elucidation. Characterization requires comparing spectral data (NMR, HRMS) with known databases and validating purity via chromatography. Experimental protocols should detail extraction solvents, column parameters, and validation steps to ensure reproducibility .
Q. What analytical techniques are optimal for detecting this compound and its derivatives in complex matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in distinguishing this compound from structurally similar metabolites (e.g., 3-OH-benzoic acid). Quantification should include calibration curves using synthetic standards and internal controls to account for matrix effects. Spatial distribution studies in co-cultures require sampling at incremental distances from confrontation zones to track metabolite gradients .
Q. What are the established biosynthetic pathways for this compound production in fungal systems?
Methodological Answer: this compound biosynthesis in A. sydowii involves precursor molecules like benzoic acid, which undergoes hydroxylation and esterification. Pathway elucidation requires gene knockout studies, enzyme activity assays (e.g., hydroxylase, acyltransferase), and isotopic labeling to trace carbon flux. Co-culture with B. subtilis enhances pathway activation via interspecies signaling, necessitating transcriptomic analysis to identify upregulated genes .
Advanced Research Questions
Q. How do interspecies interactions in co-culture systems influence this compound yield and metabolite diversity?
Methodological Answer: Co-culture induces metabolic crosstalk, where B. subtilis secretes substrates (e.g., benzoic acid) that A. sydowii converts into this compound derivatives. Experimental design should include:
- Zone-specific sampling to map metabolite gradients (highest concentrations in confrontation zones).
- Time-series analysis to correlate microbial growth phases with metabolite production.
- Enzyme inhibition assays to validate rate-limiting steps (e.g., hydrolase activity). Contradictions in distribution profiles (e.g., N7 localization) may arise from enzyme compartmentalization, requiring proteomic validation .
Q. How can researchers resolve contradictions in this compound spatial distribution data during co-culture experiments?
Methodological Answer: Contradictions often stem from diffusion dynamics or enzyme localization. Address this by:
- Microscale sampling : Use laser-capture microdissection to isolate specific co-culture regions.
- Kinetic modeling : Integrate Fick’s law of diffusion with enzyme kinetics to predict substrate transmission.
- Genetic engineering : Fluorescently tag biosynthetic enzymes to visualize spatial expression patterns. Data normalization against biomass (via qPCR or protein quantification) reduces variability .
Q. What experimental variables optimize this compound yield in controlled fermentation systems?
Methodological Answer: Critical variables include:
- Nutrient gradients : Carbon/nitrogen ratios impacting precursor availability.
- Oxygen tension : Microaerophilic conditions enhance fungal secondary metabolism.
- Co-culture timing : Inoculation intervals to synchronize microbial growth phases. Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions .
Q. How does this compound stability vary under different physicochemical conditions, and how can this be mitigated?
Methodological Answer: Stability studies should assess:
- pH dependence : Degradation kinetics in acidic/alkaline buffers.
- Temperature sensitivity : Accelerated aging tests (e.g., 40°C for 30 days) with LC-MS monitoring.
- Light exposure : UV-Vis spectroscopy to detect photodegradation products. Stabilization strategies include lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in lipid nanoparticles .
Q. What role does this compound play in inducing secondary metabolites in co-culture systems?
Methodological Answer: this compound acts as a signaling molecule, upregulating genes encoding hydroxylases and acyltransferases in A. sydowii. Validate this via:
- RNA-seq : Compare gene expression in mono- vs. co-culture.
- Metabolite profiling : Correlate this compound concentrations with downstream products (e.g., N2-N4).
- Quorum-sensing inhibitors : Test if metabolite induction is disrupted by signaling blockers .
Q. What are the challenges in quantifying this compound in heterogeneous microbial matrices?
Methodological Answer: Challenges include matrix interference and metabolite isomerization. Solutions involve:
- Solid-phase extraction (SPE) : Customize sorbents (e.g., mixed-mode resins) to isolate this compound.
- Chiral chromatography : Resolve stereoisomers using cellulose-based columns.
- Standard addition method : Spike samples with deuterated analogs to correct recovery rates .
Q. How can metabolic flux analysis (MFA) elucidate this compound biosynthesis dynamics?
Methodological Answer: Employ -labeled glucose to trace carbon incorporation into benzoic acid and this compound. Use computational tools (e.g., INCA software) to model flux distributions and identify bottleneck reactions. Validate with enzyme activity assays and siRNA silencing of candidate genes .
Properties
IUPAC Name |
2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-8-3-10(16)6-11(4-8)20-12-5-9(2)14(15(18)19)13(17)7-12/h3-7,16-17H,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEIMBOWRAUNAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=C(C(=C2)C)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635881 | |
Record name | 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36149-01-6 | |
Record name | 4-Carboxydiorcinal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36149-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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